4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with 2-chlorophenyl and 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives under controlled conditions. One common method includes:
Starting Materials: 2-chlorobenzaldehyde, 4-methylbenzaldehyde, and guanidine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions for several hours.
Purification: The crude product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine
- 4-(4-Methylphenyl)-6-phenylpyrimidin-2-amine
- 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both 2-chlorophenyl and 4-methylphenyl groups can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-6-8-12(9-7-11)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVHKLCFJOHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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